molecular formula C10H13IO B8314314 1-Iodo-2-methyl-4-propoxybenzene

1-Iodo-2-methyl-4-propoxybenzene

Cat. No.: B8314314
M. Wt: 276.11 g/mol
InChI Key: KLRSFZHQQFEBFH-UHFFFAOYSA-N
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Description

1-Iodo-2-methyl-4-propoxybenzene is an aromatic compound featuring an iodine atom at position 1, a methyl group at position 2, and a propoxy group (-OCH₂CH₂CH₃) at position 2. The iodine atom enhances electrophilic substitution reactivity, while the methyl and propoxy groups modulate steric bulk and polarity.

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

1-iodo-2-methyl-4-propoxybenzene

InChI

InChI=1S/C10H13IO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6H2,1-2H3

InChI Key

KLRSFZHQQFEBFH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)I)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Iodo-4-methoxy-2-methylbenzene ()
  • Structure : Methoxy (-OCH₃) at position 4, methyl at position 2.
  • Key Differences: Substituent Size: Methoxy is smaller than propoxy, reducing steric hindrance. Crystallography: Planar molecular structures are common in iodo-methoxy analogs, but intra-molecular interactions (e.g., I···O) may vary with substituent flexibility .
1-Iodo-4-(prop-2-ynyloxy)benzene ()
  • Structure : Propynyloxy (-OCH₂C≡CH) at position 3.
  • Key Differences :
    • Electronic Effects : The triple bond in propynyloxy introduces electron-withdrawing character, contrasting with the electron-donating propoxy group. This alters electrophilic substitution sites and reaction rates.
    • Reactivity : The terminal alkyne may participate in click chemistry, offering synthetic versatility absent in 1-Iodo-2-methyl-4-propoxybenzene .
4-Iodo-1-isopropoxy-2-methoxybenzene ()
  • Structure : Isopropoxy (-OCH(CH₃)₂) at position 1, methoxy at position 2.
  • Polarity: Isopropoxy’s branching reduces polarity compared to propoxy, affecting solubility in polar solvents .
1-Iodo-4-methoxy-2-nitrobenzene ()
  • Structure: Nitro (-NO₂) at position 2, methoxy at position 4.
  • Key Differences: Electronic Effects: Nitro is a strong electron-withdrawing group, deactivating the ring and directing electrophilic attacks to specific positions. This contrasts with the electron-donating methyl and propoxy groups in the target compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
1-Iodo-2-methyl-4-propoxybenzene C₁₀H₁₃IO 276.11 g/mol Propoxy (-OCH₂CH₂CH₃) Moderate polarity, steric bulk
1-Iodo-4-methoxy-2-methylbenzene C₈H₉IO₂ 248.06 g/mol Methoxy (-OCH₃) Higher electron density, smaller size
1-Iodo-4-(prop-2-ynyloxy)benzene C₉H₇IO 258.06 g/mol Propynyloxy (-OCH₂C≡CH) Electron-withdrawing, reactive alkyne
4-Iodo-1-isopropoxy-2-methoxybenzene C₁₀H₁₃IO₂ 292.11 g/mol Isopropoxy (-OCH(CH₃)₂) Lower polarity, increased steric bulk
1-Iodo-4-methoxy-2-nitrobenzene C₇H₆INO₃ 279.03 g/mol Nitro (-NO₂) Strong deactivation, planar structure

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